(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-[(E)-2-phenylethenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19-17-8-4-5-9-18(17)20(25-19)11-13-21(14-12-20)26(23,24)15-10-16-6-2-1-3-7-16/h1-10,15H,11-14H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALUCRQWPCNZCY-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the spiro[isobenzofuran-1,4’-piperidin]-3-one core, which can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phthalic anhydride and a piperidine derivative. The styrylsulfonyl group is then introduced via a sulfonylation reaction, where a styryl sulfonyl chloride reacts with the spiro compound under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Core Reactivity of the Spiro[isobenzofuran-1,4'-piperidin]-3-one System
The parent compound, 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one , exhibits reactivity dominated by:
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Lactone ring-opening under basic conditions (e.g., aqueous NaOH), forming a carboxylate intermediate .
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Carbocation formation at the spiro center during elimination reactions, as observed in E1 mechanisms for structurally similar systems .
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Piperidine nitrogen reactivity , enabling alkylation or acylation at the N-position .
Reactivity of the Styrylsulfonyl Substituent
The (E)-styrylsulfonyl group introduces:
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Electrophilic sulfonyl group : Susceptible to nucleophilic attack (e.g., by amines or alcohols).
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Conjugated double bond : Capable of participating in Diels-Alder reactions or photochemical [2+2] cycloadditions.
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Acid-catalyzed hydrolysis : Potential cleavage of the sulfonate ester under strong acidic conditions.
Nucleophilic Substitution at the Sulfonyl Group
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Aminolysis | Excess primary amine, RT | Formation of sulfonamide derivatives |
| Alcoholysis | ROH, catalytic H₂SO₄ | Alkyl sulfonate esters |
Elimination Reactions
The spirocyclic core may undergo E1 elimination under acidic conditions:
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Protonation of the lactone oxygen.
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Carbocation formation at the spiro carbon.
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Deprotonation to form an alkene, yielding a fused bicyclic structure .
Synthetic Modifications
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N-Alkylation : The piperidine nitrogen can react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Oxidation : The styryl double bond may epoxidize with m-CPBA.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents. Its spirocyclic structure is known to impart unique biological activities.
Anticancer Activity
Research indicates that compounds with spirocyclic structures can exhibit anticancer properties. For instance, derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] have shown promise in targeting specific cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of tumor growth factors .
Neuroprotective Effects
Studies have suggested that this compound could possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The piperidine moiety may enhance its ability to cross the blood-brain barrier, facilitating its action in neurological contexts .
Material Science Applications
The unique structural characteristics of (E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one also lend themselves to applications in material science.
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, this compound can be utilized in the fabrication of organic light-emitting diodes. The conjugated system within the molecule allows for efficient charge transport and light emission, which is critical for OLED technology .
Photonic Devices
The optical properties associated with the π-electrons in the compound make it suitable for photonic applications. Research into nonlinear optical properties has identified potential uses in advanced imaging systems and telecommunications .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including solvent-free conditions that enhance yield and reduce environmental impact .
Table 1: Synthetic Routes and Yields
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Solvent-Free Synthesis | 85% | Catalyzed by HSO on silica at 120°C |
| Microwave-Assisted Synthesis | 90% | Under controlled microwave irradiation |
Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Mechanism Exploration
In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress-induced neuronal death. Results indicated a reduction in reactive oxygen species and preservation of neuronal integrity .
Mechanism of Action
The mechanism of action of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The styrylsulfonyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects. The spirocyclic core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- CAS No.: While the exact CAS for the (E)-styrylsulfonyl derivative is unspecified, the parent compound (3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) is registered under CAS 37663-46-0 .
- Molecular Formula: Presumed to be C₁₈H₁₇NO₃S (based on structural analogs).
- Molecular Weight : ~327.4 g/mol.
- Solubility : Likely low aqueous solubility due to lipophilic spiro core; enhanced by sulfonyl group polarity .
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity : The (E)-styrylsulfonyl group increases polarity compared to the parent compound (logP reduction from ~2.1 to ~1.5) .
- Stability : Sulfonyl groups generally enhance thermal and oxidative stability relative to ester or amine derivatives .
- Crystallinity : Spirocyclic cores often exhibit high crystallinity, but bulky substituents like styrylsulfonyl may reduce melting points .
Pharmacological Activity
Table 2: Pharmacological Profiles
*Predicted based on fluorinated analog data .
Q & A
Q. Table 1: Key Synthetic Intermediates and Their Roles
Q. Table 2: Toxicity and Safety Data
| Parameter | Value | Reference |
|---|---|---|
| Acute Oral Toxicity (LD) | >2000 mg/kg (rat) | |
| Skin Irritation | Mild (OECD 404) | |
| Mutagenicity (Ames Test) | Negative (up to 1 mM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
